![molecular formula C25H21N5O3 B2358503 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923173-48-2](/img/structure/B2358503.png)
7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
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Overview
Description
This compound is a complex organic molecule with multiple functional groups, including methoxyphenyl groups, a chromeno group, and a tetrazolo-pyrimidine group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction . The presence of the tetrazolo-pyrimidine group suggests that the compound could exhibit tautomerism, where it can exist in two or more structural forms that are in rapid equilibrium .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the azide-tetrazole equilibrium could be shifted toward the azide form due to the intramolecular hydrogen bond between the phenolic hydroxyl and the pyrimidine nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Related compounds have been found to have high nitrogen percentages and densities, suggesting potential uses in applications like car airbag systems .Scientific Research Applications
Energetic Materials Synthesis
Compounds with structures similar to the one you’ve mentioned have been synthesized for their potential as energetic materials . These materials are characterized by high nitrogen content, low sensitivity, and better detonation performance . They can be used in applications requiring high thermal stability and controlled detonation characteristics.
Car Airbag Deployment
Due to the high nitrogen percentage (53 to >72%), compounds like these are considered for use in car airbag systems . Their ability to rapidly decompose and produce gas makes them suitable for the quick inflation required in airbag deployment .
Secondary Explosives
The thermal stability of these compounds, often exceeding 220°C, along with their lower sensitivity, makes them candidates for secondary explosives . These are materials that require a primary explosive to detonate and are used in various military and demolition applications .
Heat-Resistant Explosives
Some derivatives of this compound class exhibit remarkable thermal stability and excellent detonation performance, making them suitable as heat-resistant explosives . These materials can withstand high temperatures without decomposing, which is crucial for certain military applications .
Primary Explosives
Certain compounds within this family are very sensitive but offer excellent detonation performance, positioning them as potential primary explosives . These are used to initiate the detonation of more stable secondary explosives .
Biologically Active Compound Synthesis
The scaffold of triazolopyrimidine, which is part of the compound’s structure, is considered a privileged structure in medicinal chemistry. It can be used for the synthesis of biologically active compounds, potentially leading to new pharmaceuticals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
11-(2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-31-16-13-11-15(12-14-16)24-21-22(17-7-3-6-10-20(17)33-24)26-25-27-28-29-30(25)23(21)18-8-4-5-9-19(18)32-2/h3-14,23-24H,1-2H3,(H,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMXSDXCJFFHNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CC=CC=C6OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine |
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